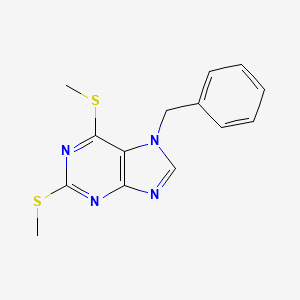

7-Benzyl-2,6-bis(methylsulfanyl)purine

Description

Structure

3D Structure

Properties

CAS No. |

92495-25-5 |

|---|---|

Molecular Formula |

C14H14N4S2 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

7-benzyl-2,6-bis(methylsulfanyl)purine |

InChI |

InChI=1S/C14H14N4S2/c1-19-13-11-12(16-14(17-13)20-2)15-9-18(11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

IPYLUDIJBSHXIT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC2=C1N(C=N2)CC3=CC=CC=C3)SC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Benzyl 2,6 Bis Methylsulfanyl Purine and Its Derivatives

Strategies for Constructing the Purine (B94841) Core and Introducing Key Substituents

The assembly of the purine ring system and the subsequent installation of the benzyl (B1604629) and methylsulfanyl groups are achieved through a series of well-established and innovative chemical reactions.

The formation of the purine core, a bicyclic heteroaromatic system, is a fundamental step in the synthesis of 7-benzyl-2,6-bis(methylsulfanyl)purine. Historically and in many contemporary approaches, the purine ring is constructed through cyclization reactions of appropriately substituted pyrimidine or imidazole precursors.

One common strategy involves the Traube purine synthesis, which starts with a substituted pyrimidine. For instance, a 4,5-diaminopyrimidine can be reacted with a one-carbon synthon, such as formic acid or a derivative, to close the imidazole ring and form the purine scaffold. The specific substituents on the starting pyrimidine will dictate the initial substitution pattern on the resulting purine.

Alternatively, syntheses can commence from an imidazole precursor. mdpi.com This approach involves building the pyrimidine ring onto a pre-existing imidazole. For example, a 4-aminoimidazole-5-carboxamide can undergo cyclization with a suitable reagent to form the six-membered ring. The choice between a pyrimidine or imidazole starting point often depends on the desired substitution pattern and the availability of starting materials.

De novo purine biosynthesis in biological systems also proceeds via a step-wise construction of the purine ring on a ribose-5-phosphate scaffold, starting with simple precursors like glycine, glutamine, aspartate, and one-carbon units. microbenotes.comwikipedia.org While not a common laboratory method for the synthesis of a single compound like this compound, these biological pathways provide inspiration for synthetic strategies.

The introduction of a benzyl group at the N7 position of the purine ring is a critical step. Direct alkylation of a purine derivative with an alkyl halide, such as benzyl bromide, is a common method. nih.govacs.org However, this reaction can often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govacs.org

Several strategies have been developed to achieve regioselective N7-alkylation. One approach involves the use of specific reaction conditions that favor the kinetic product, which is often the N7 isomer. acs.org For example, carrying out the reaction at lower temperatures and for shorter durations can sometimes enhance the yield of the N7-alkylated product. acs.org

Another strategy involves the use of protecting groups. By temporarily blocking the N9 position, alkylation is directed to the N7 position. Subsequent removal of the protecting group yields the desired N7-substituted purine. Additionally, the nature of the substituent at the C6 position of the purine ring can influence the regioselectivity of N-alkylation.

A less common but effective method for achieving N7-alkylation is through the use of Grignard reagents, which can favor the formation of the N7 isomer. nih.gov Furthermore, methods involving 7,8-dihydropurines have been developed, where the N9 position is protected, followed by reduction, regioselective N7-alkylation, deprotection, and reoxidation to yield the N7-alkylated purine. nih.gov

The introduction of the two methylsulfanyl groups at the C2 and C6 positions of the purine ring is typically achieved through a two-step process: thiolation followed by S-alkylation.

Starting from a purine with suitable leaving groups at the C2 and C6 positions, such as chloro or bromo groups, a thiolation reaction is performed. This is often accomplished by treating the dihalopurine with a sulfur nucleophile, such as sodium sulfide or thiourea, to introduce thiol groups (-SH) at these positions.

Once the dithiolated purine is formed, S-alkylation is carried out to introduce the methyl groups. This is typically achieved by reacting the dithiol with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base deprotonates the thiol groups to form thiolate anions, which then act as nucleophiles to attack the alkylating agent, resulting in the formation of the desired bis(methylsulfanyl)purine.

The sequential nature of these reactions allows for the controlled introduction of the alkylthio moieties. The choice of reagents and reaction conditions is crucial to ensure high yields and to avoid side reactions.

Regioselective Synthesis of this compound

The synthesis of this compound requires careful control of regioselectivity, particularly in the benzylation step, to ensure the benzyl group is introduced at the desired N7 position.

As previously mentioned, the direct benzylation of a purine often yields a mixture of N7 and N9 isomers. nih.govacs.org The thermodynamically more stable N9 isomer is frequently the major product. nih.govacs.org Several factors influence the N7/N9 ratio, including the reaction solvent, temperature, the nature of the base used, and the substituents already present on the purine ring.

For instance, the use of polar aprotic solvents like DMF or DMSO is common in these alkylation reactions. The choice of base can also play a significant role. Stronger bases may favor the formation of the N9 isomer by promoting thermodynamic equilibrium.

To selectively obtain the N7-benzyl isomer, kinetically controlled conditions are often employed. acs.org This involves using milder reaction conditions, such as lower temperatures, to favor the formation of the kinetic product, which is often the N7 isomer. acs.org

Another powerful strategy to control regioselectivity is to utilize a starting material where the N9 position is sterically hindered. A bulky substituent at the C6 position can shield the N9 position, directing the incoming benzyl group to the more accessible N7 position. acs.org Computational studies have also been employed to predict the regioselectivity of purine alkylation, providing insights into the electronic and steric factors that govern the reaction outcome. nih.gov

The resolution of N7 and N9 isomers can be accomplished using chromatographic techniques, and their distinct structures can be confirmed by spectroscopic methods, particularly NMR. nih.govacs.org In ¹³C NMR spectroscopy, the chemical shift difference between the C5 and C8 carbons can be a reliable indicator to distinguish between the N7 and N9 isomers. acs.org

The introduction of the two methylsulfanyl groups at the C2 and C6 positions is achieved through a sequential functionalization strategy. This typically begins with a 2,6-dihalopurine, such as 2,6-dichloropurine, as the starting material.

The first step involves the nucleophilic substitution of the chloro groups with a sulfur nucleophile. This can be achieved by reacting the 2,6-dichloropurine with a reagent like sodium thiomethoxide (NaSMe). This reaction proceeds in a stepwise manner, and it is possible to control the reaction to selectively substitute one or both of the chloro groups. To obtain the bis(methylsulfanyl) derivative, an excess of the sulfur nucleophile and appropriate reaction conditions are used to ensure complete substitution at both the C2 and C6 positions.

Below is a data table summarizing the key reactions and their purposes in the synthesis of this compound.

| Reaction | Purpose | Key Reagents |

| Purine Core Synthesis | To construct the fundamental purine ring system. | Substituted pyrimidines or imidazoles, one-carbon synthons. |

| N7-Benzylation | To introduce the benzyl group at the N7 position. | Benzyl bromide, base (e.g., K₂CO₃), solvent (e.g., DMF). |

| Thiolation | To replace leaving groups at C2 and C6 with thiol groups. | Sodium sulfide, thiourea. |

| S-Alkylation | To convert thiol groups to methylsulfanyl groups. | Methyl iodide, dimethyl sulfate, base. |

Advanced Chemical Modifications of this compound Scaffold

The synthetic versatility of the this compound scaffold is underscored by its susceptibility to a range of advanced chemical modifications. These transformations are pivotal for the development of novel purine derivatives with tailored electronic and steric properties, which are crucial for various applications in medicinal chemistry and materials science. The presence of the benzyl group at the N7-position provides stability and solubility in organic solvents, facilitating its handling in synthetic protocols. Meanwhile, the two methylsulfanyl groups at the C2 and C6 positions are excellent leaving groups, rendering the purine core susceptible to nucleophilic attack and paving the way for a diverse array of functionalization strategies.

Nucleophilic Substitution Reactions on Thioether Groups

The methylsulfanyl groups at the C2 and C6 positions of this compound are prime sites for nucleophilic substitution reactions. The electron-withdrawing nature of the purine ring system facilitates the displacement of the methylsulfanyl groups by a variety of nucleophiles. The reactivity of the C6 position is generally higher than that of the C2 position towards nucleophilic attack, a well-established trend in purine chemistry. This regioselectivity allows for a stepwise and controlled functionalization of the purine core.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines leads to the formation of the corresponding 2- and 6-aminopurines. The reaction conditions can often be tuned to favor either monosubstitution at the C6 position or disubstitution at both C2 and C6 positions. The choice of solvent, temperature, and the nature of the nucleophile are critical parameters in controlling the outcome of the reaction.

| Nucleophile | Position of Substitution | Product Type |

| Primary Amines | C6 (preferential), C2 | 6-Alkyl/Arylaminopurines |

| Secondary Amines | C6 (preferential), C2 | 6-Dialkylaminopurines |

| Alkoxides | C6, C2 | 6-Alkoxypurines |

| Thiolates | C6, C2 | 6-Thiopurines |

Detailed Research Findings:

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 2,6-bis(methylthio)purine derivatives provides a strong predictive framework for its behavior. For example, studies on 9-substituted-2,6-bis(methylthio)purines have shown that treatment with ammonia or primary amines at elevated temperatures results in the selective displacement of the C6-methylsulfanyl group to afford the corresponding 6-aminopurines in good yields. Subsequent, more forcing conditions can then be applied to substitute the remaining C2-methylsulfanyl group.

Halogenation and Amination Reactions

Halogenation of the this compound scaffold can be achieved through various methods, leading to the introduction of fluorine, chlorine, bromine, or iodine atoms at the C2 and C6 positions. These halogenated purines are valuable intermediates for further functionalization, particularly in cross-coupling reactions. A common strategy involves the oxidation of the thioether groups to the corresponding sulfones, which are more reactive leaving groups, followed by treatment with a halide source.

Direct amination, particularly at the C8 position of the purine ring, can be accomplished through methodologies such as the Minisci reaction. This C-H functionalization approach allows for the introduction of amino groups without the need for pre-functionalization of the purine core.

Detailed Research Findings:

Research on related purine systems has demonstrated the feasibility of these transformations. For instance, 2,6-bis(methylthio)purine nucleosides have been converted to their 2,6-dichloro analogs by treatment with chlorine gas in an appropriate solvent. Similarly, direct C-H amidation of a range of purine derivatives, including those with thioether substituents, has been successfully achieved, showcasing the potential for direct functionalization of the C8 position of the this compound scaffold.

Other Derivatization Strategies (e.g., Selenylation, Condensation, Diazotization, Coupling, C-H Imidation)

A variety of other derivatization strategies can be envisioned for the this compound scaffold, further expanding its chemical space.

Selenylation: The thioether groups can be displaced by selenonucleophiles to introduce selenium atoms into the purine ring, leading to the formation of selenopurines. These compounds are of interest for their potential biological activities.

Condensation: While less common for this specific scaffold, condensation reactions could potentially involve the methyl groups of the thioethers after activation, or functional groups introduced at other positions of the purine ring.

Diazotization: Should an amino group be introduced onto the purine ring, for instance at the C8 position, it could be subsequently diazotized and converted into a variety of other functional groups, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.

Coupling Reactions: Following conversion of the methylsulfanyl groups to halogens or triflates, the 7-benzyl-2,6-dihalopurine intermediates can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the C2 and C6 positions.

C-H Imidation: Direct C-H imidation at the C8 position represents a modern and efficient method for the introduction of imide functionalities. This transformation is typically catalyzed by transition metals and offers a direct route to novel purine derivatives.

| Derivatization Strategy | Key Transformation | Potential Products |

| Selenylation | Nucleophilic substitution with RSe- | 2,6-Diselenylpurines |

| Diazotization (of aminopurine) | R-NH2 -> R-N2+ | Diverse functional groups |

| Coupling Reactions (of halopurine) | C-X + R-M -> C-R | Arylated, alkynylated purines |

| C-H Imidation | C-H -> C-N(CO)2R | 8-Imidopurines |

Detailed Research Findings:

While direct examples on this compound are scarce, the literature on purine chemistry supports the feasibility of these strategies. For instance, the conversion of 2,6-dichloropurines to 2,6-bis(alkynyl)purines via Sonogashira coupling is a well-established procedure. Furthermore, recent advances in C-H functionalization have demonstrated the successful C-H imidation of various N-heterocycles, suggesting that the C8 position of the purine ring in the title compound would be amenable to such transformations.

Computational Chemistry and Structure Activity Relationship Sar Analysis of 7 Benzyl 2,6 Bis Methylsulfanyl Purine Derivatives

Elucidation of Structure-Activity Relationships (SAR)

SAR studies investigate how specific structural modifications to a molecule influence its biological activity, providing crucial insights for drug design. For derivatives of 7-Benzyl-2,6-bis(methylsulfanyl)purine, the key points of modification are the benzyl (B1604629) group at the N7 position, the methylsulfanyl groups at C2 and C6, and the purine (B94841) core itself.

The benzyl group at the N7 position of the purine ring plays a significant role in the molecule's interaction with biological targets. Research on related substituted purines indicates that the N7 position is sensitive to substitution, and the nature of the substituent can dramatically alter biological activity.

Studies on N-benzyl purine derivatives have shown that modifications to the benzyl ring, such as the introduction of substituents, can fine-tune biological effects. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the position and electronic nature of substituents on a phenyl ring were critical for activity, with a 2-position substitution being greatly favored over 3- or 4-position substitutions. acs.org In another study on 1-benzyl indazole derivatives, fluoro or cyano substitutions at the ortho position of the benzene ring led to better inhibitory activity, whereas meta or para substitutions reduced it. nih.gov These findings suggest that the orientation and electronic properties of the benzyl group are crucial for optimal interaction with the target protein.

While direct substitution on the N7-benzyl group of the specific this compound is not extensively documented in the provided context, SAR studies on analogous purine-based compounds provide valuable inferences. For example, research on 6-benzylaminopurine derivatives demonstrated that position-specific steric and hydrophobic effects of different phenyl ring substituents led to variations in biological activity. researchgate.net Furthermore, the replacement of a benzyl group with a more extended aromatic system like naphthalen-2-ylmethyl at the N7 position was found to be essential for the antimycobacterial activity of certain 2,6-disubstituted purines. This highlights that the size and aromatic surface of the N7-substituent are key determinants of potency and target specificity.

The table below summarizes the general impact of benzyl moiety modifications on the biological activity of related heterocyclic compounds, providing a predictive framework for this compound derivatives.

| Modification Location | Type of Substituent | General Impact on Activity |

| ortho-position of Benzyl Ring | Fluoro, Cyano | Increased inhibitory activity nih.gov |

| meta or para-position of Benzyl Ring | Fluoro, Cyano | Reduced inhibitory activity nih.gov |

| Extension of Aromatic System | Naphthalen-2-ylmethyl | Essential for specific activities (e.g., antimycobacterial) |

| Removal of Benzyl Group | Hydrogen | Significantly reduced activity nih.gov |

The methylsulfanyl (-SCH3) groups at the C2 and C6 positions are critical for defining the electronic and steric profile of the purine core, which in turn governs its interactions with biological targets. The purine scaffold mimics the adenine base of ATP, allowing many of its derivatives to act as kinase inhibitors by competing for the ATP-binding site. nih.govnih.govnih.gov The nature of the substituents at C2 and C6 is pivotal in determining the potency and selectivity of this inhibition.

SAR studies on various 2,6,9-trisubstituted purines have consistently shown that the size and nature of the C2 and C6 substituents are critical. For instance, it has been concluded that connecting an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity, while the presence of bulky systems at the C2 position is unfavorable. nih.govsemanticscholar.org This suggests that the relatively small methylsulfanyl group at C2 in this compound may be advantageous, avoiding the negative steric hindrance associated with larger groups.

The sulfur atom in the methylsulfanyl group can participate in specific interactions within a protein's binding pocket. It can act as a hydrogen bond acceptor and its lipophilic methyl group can engage in hydrophobic interactions. The replacement of an oxygen atom with sulfur at the C6 position (e.g., in 6-mercaptopurine) is a well-known strategy in the development of antimetabolites, fundamentally altering the electronic properties and metabolic fate of the molecule. While direct studies on the methylsulfanyl groups of the title compound are sparse, the general principles of purine SAR underscore their importance in modulating ligand-target interactions.

Beyond the specific groups at N7, C2, and C6, other modifications to the purine ring system can profoundly impact biological efficacy. The purine ring is a versatile scaffold, and substitutions at its various positions have been extensively explored to develop agents with a wide range of biological activities, including anticancer and antiviral properties. nih.govnih.govresearchgate.net

Key findings from SAR studies on diverse purine analogues include:

C2 Position: In some series, replacing a trifluoromethyl group at the C2 position with an electron-donating group like methoxy provided comparable activity, while an electron-withdrawing nitro group led to a loss in activity. acs.org This highlights the sensitivity of this position to electronic effects.

C6 Position: The removal of a hydrogen bond donor at the C6 position can have a significant impact on kinase inhibition, in some cases reducing potency against one kinase (Src) more than another (Abl). acs.org Conversely, introducing various arylamines at C6 can increase kinase activity. acs.org

N9 Position: In certain purine-scaffold inhibitors, introducing a polar, ionizable group at the N9 position can improve properties like aqueous solubility without compromising binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. silae.it This computational approach is instrumental in understanding the structural features responsible for potency and in predicting the activity of novel, unsynthesized molecules. mdpi.comresearchgate.net

For purine derivatives, both 2D- and 3D-QSAR models have been successfully developed to guide the design of new anticancer agents and kinase inhibitors. mdpi.comresearchgate.netlut.fi These models are built using a dataset of compounds with known biological activities.

2D-QSAR: These models correlate biological activity with molecular descriptors calculated from the 2D structure, such as electronic properties (e.g., Hammett constants), hydrophobicity (e.g., logP), and topological indices. tandfonline.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are more advanced. They analyze the steric and electrostatic fields surrounding a set of aligned molecules. semanticscholar.org The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.netlut.fi

For example, 3D-QSAR studies on 2,6,9-trisubstituted purines have successfully created predictive models for their cytotoxic activity. nih.govsemanticscholar.org These models are validated statistically through parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (pred_r²), ensuring their robustness and predictive power. tandfonline.comresearchgate.net A statistically satisfactory QSAR model can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. researchgate.netlut.fi

A key outcome of QSAR modeling is the identification of specific molecular descriptors that are highly correlated with biological efficacy. silae.it These descriptors quantify the physicochemical properties of the molecules.

In the context of purine derivatives, several studies have highlighted the importance of specific descriptors:

Steric Properties: 3D-QSAR models for anticancer purine derivatives have shown that steric properties can be more influential than electronic properties, contributing as much as 70% to the explanation of cytotoxicity. nih.govsemanticscholar.org CoMFA contour maps often reveal that bulky substituents in certain regions are detrimental to activity, while in other areas they may be beneficial. semanticscholar.org

Electronic Properties: Descriptors related to electronic effects, such as the electro-topological state index (E-state index) for specific atoms or groups, have been shown to correlate with kinase inhibitory activity. researchgate.net For example, the presence of electron-withdrawing or electron-donating groups at different positions can be a crucial feature for activity against targets like c-Src tyrosine kinase. researchgate.net

Hydrophobicity: The hydrophobicity of substituents, often quantified by the substituent hydrophobicity constant (π), is a classic descriptor in QSAR. spu.edu.sy It plays a critical role in how a drug crosses cell membranes and interacts with hydrophobic pockets in a target protein.

The correlation of these descriptors with biological activity provides a quantitative understanding of the SAR, allowing researchers to move beyond qualitative descriptions and make more precise, data-driven decisions in the design of new this compound derivatives.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and optimizing their interactions.

Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking simulations can predict the preferred orientation of a this compound derivative when it binds to a protein's active site. This process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their energetic favorability. The benzyl group at the 7-position is likely to engage in hydrophobic and aromatic stacking interactions with nonpolar amino acid residues. The bis(methylsulfanyl) groups at the 2 and 6 positions can participate in hydrophobic interactions and may also act as hydrogen bond acceptors through the sulfur atoms in certain contexts.

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated from these docking scores. A lower binding energy suggests a more stable protein-ligand complex. For a series of this compound derivatives with varied substituents on the benzyl ring, docking studies could predict how these modifications affect binding affinity, thus guiding the synthesis of more potent compounds.

Analysis of Protein-Ligand Interactions at the Atomic Level

Following the prediction of a binding mode, molecular dynamics (MD) simulations can provide a more detailed, time-resolved view of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the specific atomic interactions that maintain it.

Key interactions that would be analyzed include:

Hydrogen Bonds: While the core purine structure has potential hydrogen bond donors and acceptors, the specific substitutions in this compound limit these. However, interactions with the purine nitrogen atoms are possible.

Hydrophobic Interactions: The benzyl and methylsulfanyl groups are expected to form significant hydrophobic interactions with nonpolar amino acid side chains like leucine, isoleucine, and valine.

Pi-Stacking Interactions: The aromatic benzyl ring can engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Analysis of the MD trajectory can reveal the flexibility of the ligand in the binding site and the dynamic nature of its interactions with the protein, providing a more realistic understanding of the binding event.

Theoretical Electronic and Stereochemical Characterization

The electronic and three-dimensional properties of a molecule are fundamental to its chemical behavior and biological activity. Computational methods allow for the detailed characterization of these features.

Quantum Chemical Calculations (e.g., HOMO/LUMO Orbitals, Dipole Moments)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable information about the electronic structure of this compound.

HOMO and LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For purine derivatives, these orbitals are often distributed across the purine ring system and can be influenced by the substituents.

A hypothetical table of calculated quantum chemical properties for the parent compound is presented below.

| Property | Calculated Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Dipole Moment |

Pharmacophore Model Development

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity. These models are crucial for virtual screening and designing new molecules with desired biological functions.

For a series of active this compound derivatives, a pharmacophore model could be developed by identifying the common chemical features responsible for their interaction with a specific target. A hypothetical pharmacophore model for such a series might include:

An aromatic feature corresponding to the benzyl ring.

One or more hydrophobic features representing the methylsulfanyl groups and parts of the benzyl ring.

Potentially a hydrogen bond acceptor feature associated with the nitrogen atoms of the purine ring.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 7-Benzyl-2,6-bis(methylsulfanyl)purine, and how can reaction conditions be optimized?

- Methodology : Begin with a purine backbone and introduce methylsulfanyl groups via nucleophilic substitution. Optimize parameters such as temperature, solvent polarity (e.g., pyridine or dichloromethane), and catalysts (e.g., DMAP for acylation reactions). Monitor reaction progress via TLC and purify intermediates using column chromatography. For example, analogous purine derivatives were synthesized by reacting chloropurine ribosides with hydrazine or diketones under controlled conditions, achieving yields >80% .

Q. How can the structure and purity of this compound be confirmed?

- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Compare spectral data with literature values for structurally similar compounds, such as 2,6-dihydrazinopurine derivatives, which were validated using these techniques . Purity can be assessed via HPLC with UV detection at 254 nm.

Q. What are the solubility and stability profiles of this compound, and how should it be stored?

- Methodology : Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., ethyl acetate) to determine optimal solvents for reactions. Stability studies should include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Store under inert gas (N₂/Ar) at –20°C in desiccated conditions to prevent oxidation or hydrolysis of thiomethyl groups.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Methodology : Synthesize analogs with modified benzyl or methylsulfanyl groups and evaluate their bioactivity (e.g., enzyme inhibition, cytotoxicity). Use molecular docking and MD simulations to predict interactions with target proteins, referencing motifs like 2,6-bis(ethylthiomethyl)-3-pyridyl nucleic acid derivatives for structural insights . Validate experimentally via SPR or fluorescence binding assays.

Q. How can contradictions in experimental data (e.g., conflicting yield reports) be resolved during synthesis?

- Methodology : Perform systematic parameter variation (e.g., reaction time, stoichiometry) and include control experiments to identify critical variables. For example, in analogous purine syntheses, yields improved from 70% to 89% by extending reaction times from 24 hours to 14 days . Use statistical tools (e.g., ANOVA) to analyze reproducibility.

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products?

- Methodology : Employ LC-MS/MS for high-sensitivity impurity profiling. For crystalline samples, X-ray crystallography can resolve structural ambiguities. Cross-validate results with FT-IR to detect functional group changes, as demonstrated in studies of purine ribosides .

Q. How can mechanistic studies be designed to elucidate reaction pathways involving this compound?

- Methodology : Use isotope labeling (e.g., ³⁵S for thiomethyl groups) to track substituent incorporation. Perform kinetic studies under varying pH/temperature conditions and employ intermediate trapping (e.g., quenching with nucleophiles). Real-time monitoring via in-situ NMR or Raman spectroscopy can reveal transient species, as shown in purine acylation reactions .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating experimental reproducibility?

- Methodology : Use triplicate experiments with standard deviations reported for yields/purity. Apply principal component analysis (PCA) to multivariate data (e.g., reaction conditions vs. outcomes). For conflicting biological data, employ meta-analysis of dose-response curves across independent studies.

Q. How can computational models complement experimental studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.